Disodium citrate sesquihydrate
Overview
Description
Disodium citrate sesquihydrate, also known as disodium hydrogen citrate sesquihydrate, is an acid salt of citric acid with the chemical formula Na₂C₆H₆O₇·1.5H₂O. It is commonly used as an antioxidant, acidity regulator, and sequestrant in various food products, including gelatin, jam, sweets, ice cream, carbonated beverages, milk powder, wine, and processed cheeses .
Scientific Research Applications
Disodium citrate sesquihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a buffering agent and a reagent in various chemical reactions.
Biology: It is employed in the extraction of organ and tissue samples.
Medicine: It is used to alleviate discomfort from urinary tract infections and as an ingredient in certain medications.
Industry: It is used in the food industry as an antioxidant, acidity regulator, and sequestrant
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium citrate sesquihydrate is typically synthesized by neutralizing citric acid with sodium hydroxide or sodium carbonate. The reaction is carried out in an aqueous solution, and the resulting product is crystallized to obtain the sesquihydrate form. The reaction can be represented as follows: [ \text{C₆H₈O₇} + 2\text{NaOH} \rightarrow \text{Na₂C₆H₆O₇} + 2\text{H₂O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled neutralization of citric acid with sodium hydroxide or sodium carbonate, followed by crystallization and drying processes to achieve the desired sesquihydrate form. The process ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Disodium citrate sesquihydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Comparison with Similar Compounds
Trisodium citrate: Another salt of citric acid, commonly used as an anticoagulant and buffering agent.
Monosodium citrate: Used as a buffering agent and in pharmaceuticals.
Citric acid: The parent compound, widely used in food and beverages as an acidulant.
Uniqueness: Disodium citrate sesquihydrate is unique due to its sesquihydrate form, which provides specific properties such as enhanced solubility and stability. Its ability to act as an antioxidant, acidity regulator, and sequestrant makes it highly versatile in various applications .
Properties
IUPAC Name |
tetrasodium;3-carboxy-3-hydroxypentanedioate;trihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.4Na.3H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;3*1H2/q;;4*+1;;;/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPVLOQNBSHYEI-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.O.O.O.[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Na4O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6132-05-4 | |
Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:4:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.966 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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